Cas no 2229141-16-4 (tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate)

tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate
- EN300-1899364
- 2229141-16-4
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- インチ: 1S/C16H23N3O5/c1-16(2,3)24-15(20)18-8-7-17-13(10-18)12-6-5-11(19(21)22)9-14(12)23-4/h5-6,9,13,17H,7-8,10H2,1-4H3
- InChIKey: PFOUYRHDXRFWGM-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(N1CCNC(C2C=CC(=CC=2OC)[N+](=O)[O-])C1)=O
計算された属性
- せいみつぶんしりょう: 337.16377084g/mol
- どういたいしつりょう: 337.16377084g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 4
- 複雑さ: 460
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 96.6Ų
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1899364-0.5g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 0.5g |
$1289.0 | 2023-09-18 | ||
Enamine | EN300-1899364-0.1g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 0.1g |
$1183.0 | 2023-09-18 | ||
Enamine | EN300-1899364-0.05g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 0.05g |
$1129.0 | 2023-09-18 | ||
Enamine | EN300-1899364-0.25g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 0.25g |
$1235.0 | 2023-09-18 | ||
Enamine | EN300-1899364-1g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 1g |
$1343.0 | 2023-09-18 | ||
Enamine | EN300-1899364-10g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 10g |
$5774.0 | 2023-09-18 | ||
Enamine | EN300-1899364-5.0g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 5g |
$3894.0 | 2023-05-23 | ||
Enamine | EN300-1899364-1.0g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 1g |
$1343.0 | 2023-05-23 | ||
Enamine | EN300-1899364-10.0g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 10g |
$5774.0 | 2023-05-23 | ||
Enamine | EN300-1899364-2.5g |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate |
2229141-16-4 | 2.5g |
$2631.0 | 2023-09-18 |
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate 関連文献
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1. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Renate Weiß,Sebastian Gritsch,Günter Brader,Branislav Nikolic,Marc Spiller,Julia Santolin,Hedda K. Weber,Nikolaus Schwaiger,Sylvain Pluchon,Kristin Dietel Green Chem., 2021,23, 6501-6514
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 2229141-16-4)
Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate, with the chemical formula C₁₆H₂₁NO₄, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The CAS number 2229141-16-4 uniquely identifies this molecule and distinguishes it from other chemical entities in the database.
The molecular structure of Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate features a piperazine ring substituted with a tert-butyl group at the 1-position and an aromatic ring at the 3-position. The aromatic ring is further functionalized with a methoxy group at the 2-position and a nitro group at the 4-position. This specific arrangement of functional groups contributes to the compound's unique chemical properties and biological interactions.
In recent years, piperazine derivatives have garnered considerable attention in medicinal chemistry due to their ability to modulate various biological pathways. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) groups in the aromatic ring enhances the compound's reactivity and binding affinity to biological targets. This makes Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate a promising candidate for further investigation in drug discovery.
One of the most compelling aspects of this compound is its potential application in the development of central nervous system (CNS) drugs. Piperazine derivatives are known to interact with a variety of neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors. The specific substitution pattern in Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate suggests that it may exhibit potent activity at these receptors, making it a valuable scaffold for designing novel therapeutics for neurological disorders.
Recent studies have highlighted the role of piperazine derivatives in treating conditions such as depression, anxiety, and ADHD. The methoxy and nitro groups in this compound are particularly interesting as they can influence the compound's pharmacokinetic properties, including solubility, metabolic stability, and blood-brain barrier penetration. These factors are crucial for determining the compound's efficacy and safety profile in clinical settings.
The synthesis of Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the tert-butyl group at the piperazine ring enhances the compound's metabolic stability, while the aromatic ring modifications improve its binding affinity to biological targets. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions, have been employed to streamline the synthesis process and improve efficiency.
In addition to its potential therapeutic applications, Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate has also been explored for its role in chemical biology research. Piperazine derivatives are often used as probes to study neurotransmitter signaling pathways and receptor function. The unique structural features of this compound make it an excellent tool for investigating the mechanisms underlying various neurological disorders.
The development of new drugs is a complex process that requires extensive characterization of chemical compounds at multiple levels. Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate has been subjected to rigorous analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm its structure and purity. These studies have provided valuable insights into its molecular properties and interactions.
The pharmacological evaluation of Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate has revealed promising results in preclinical models. In vitro studies have demonstrated its ability to modulate neurotransmitter receptors with high selectivity, suggesting minimal off-target effects. Further research is ongoing to explore its potential as a lead compound for developing new therapies for CNS disorders.
The future prospects of Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate are exciting, given its unique structural features and potential therapeutic applications. Continued research efforts are expected to yield novel derivatives with improved pharmacological properties. Collaborative efforts between academic researchers and pharmaceutical companies will be essential in translating these findings into clinical reality.
In conclusion, Tert-butyl 3-(2-methoxy-4-nitrophenyl)piperazine-1-carboxylate (CAS No. 2229141-16-4) represents a significant advancement in pharmaceutical chemistry. Its structural features, synthetic accessibility, and potential therapeutic applications make it a valuable asset in drug discovery efforts aimed at treating neurological disorders. As research progresses, this compound is poised to play a crucial role in developing next-generation therapeutics that address unmet medical needs.
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